molecular formula C20H15ClN2OS2 B2868265 2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1115958-80-9

2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2868265
CAS RN: 1115958-80-9
M. Wt: 398.92
InChI Key: SSCFZGOFNQRVJB-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activity . Pyrimidinamine derivatives, which are major members of pyrimidine derivatives, are considered promising agricultural compounds due to their outstanding activity and unique mode of action .


Synthesis Analysis

An effective method for synthesizing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed, based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of novel thieno[3,2-d]pyrimidine derivatives have shown significant antitumor activities. These compounds, through various synthetic routes, have displayed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The potent anticancer effects are comparable to the standard drug doxorubicin in some cases, highlighting their potential as therapeutic agents (Hafez & El-Gazzar, 2017).

Optical and Electronic Properties

Research into the structural parameters, electronic, linear, and nonlinear optical properties of thieno[3,2-d]pyrimidine derivatives has provided insights into their promising applications in medicine and nonlinear optics (NLO). These compounds exhibit considerable NLO character, which is essential for optoelectronic high-tech applications. The study demonstrated the excellent concordance of density functional theory (DFT) findings with experimental data, confirming the compounds' potential in NLO applications (Hussain et al., 2020).

Antimicrobial Agents

Novel derivatives containing the thieno[3,4-d]pyrimidine-4-one moiety have been synthesized and evaluated for their antimicrobial activity. These compounds were tested against a range of bacteria and fungi, showing promising biological activity. Such findings underscore the potential of thieno[3,2-d]pyrimidine derivatives as antimicrobial agents, which could be further explored for pharmaceutical applications (El Azab & Abdel-Hafez, 2015).

Antioxidant Activity

A study on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives demonstrated significant antioxidant activity. The presence of electron-donating substituents enhanced the radical scavenging activity, highlighting the importance of structural modification in designing effective antioxidant compounds (Kotaiah et al., 2012).

Mechanism of Action

Pyrimidinamines derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS2/c1-23-19(24)18-16(11-17(26-18)14-5-3-2-4-6-14)22-20(23)25-12-13-7-9-15(21)10-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCFZGOFNQRVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one

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